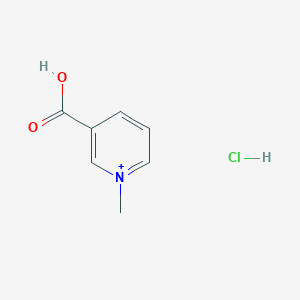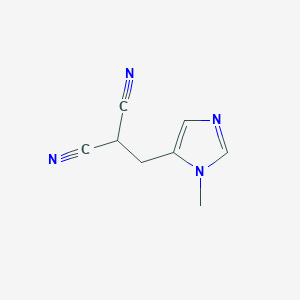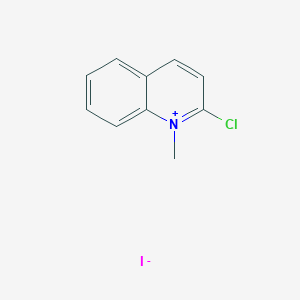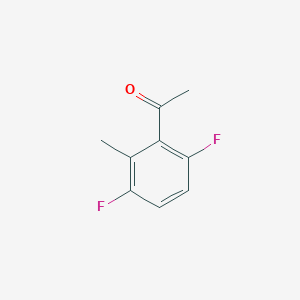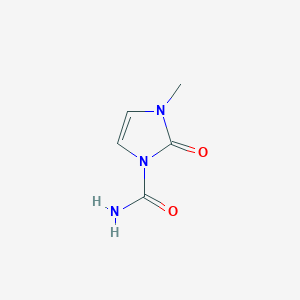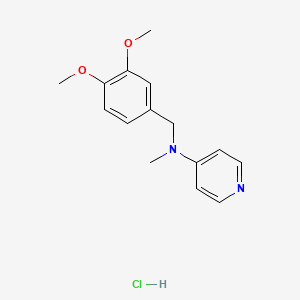![molecular formula C8H5BrO5 B12819820 7-Bromo-4-hydroxybenzo[d][1,3]dioxole-5-carboxylic acid](/img/structure/B12819820.png)
7-Bromo-4-hydroxybenzo[d][1,3]dioxole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-4-hydroxybenzo[d][1,3]dioxole-5-carboxylic acid: is a chemical compound with the molecular formula C8H5BrO5 and a molecular weight of 261.03 g/mol . This compound is characterized by the presence of a bromine atom, a hydroxyl group, and a carboxylic acid group attached to a benzo[d][1,3]dioxole ring system.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-4-hydroxybenzo[d][1,3]dioxole-5-carboxylic acid typically involves the bromination of 1,3-benzodioxole-5-carboxylic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. The reaction conditions may include the use of bromine or a brominating agent in the presence of a suitable solvent .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination reactions using automated equipment to ensure consistency and efficiency. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity .
Analyse Des Réactions Chimiques
Types of Reactions: 7-Bromo-4-hydroxybenzo[d][1,3]dioxole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: In chemistry, 7-Bromo-4-hydroxybenzo[d][1,3]dioxole-5-carboxylic acid is used as a building block for the synthesis of more complex molecules. It can be used in the preparation of metal-organic frameworks (MOFs) and other coordination compounds .
Biology: In biological research, this compound may be used as a probe or ligand in studies involving enzyme interactions or receptor binding. Its structural features make it suitable for studying the effects of bromine substitution on biological activity .
Medicine: In medicinal chemistry, derivatives of this compound may be explored for their potential therapeutic properties. The presence of the bromine atom and hydroxyl group can influence the compound’s pharmacokinetic and pharmacodynamic properties .
Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, that require specific chemical functionalities .
Mécanisme D'action
The mechanism of action of 7-Bromo-4-hydroxybenzo[d][1,3]dioxole-5-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, or covalent bonding. The bromine atom can enhance the compound’s binding affinity to certain targets, while the hydroxyl and carboxylic acid groups can participate in hydrogen bonding and ionic interactions .
Comparaison Avec Des Composés Similaires
1,3-Benzodioxole-5-carboxylic acid (Piperonylic acid): This compound lacks the bromine atom and hydroxyl group present in 7-Bromo-4-hydroxybenzo[d][1,3]dioxole-5-carboxylic acid.
4-Bromo-7-methoxybenzo[d][1,3]dioxole-5-carboxylic acid methyl ester: This compound has a methoxy group instead of a hydroxyl group and is in the ester form.
Uniqueness: The presence of both a bromine atom and a hydroxyl group in this compound makes it unique compared to its analogs. These functional groups can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C8H5BrO5 |
|---|---|
Poids moléculaire |
261.03 g/mol |
Nom IUPAC |
7-bromo-4-hydroxy-1,3-benzodioxole-5-carboxylic acid |
InChI |
InChI=1S/C8H5BrO5/c9-4-1-3(8(11)12)5(10)7-6(4)13-2-14-7/h1,10H,2H2,(H,11,12) |
Clé InChI |
ZKLYWGJPXJWCFA-UHFFFAOYSA-N |
SMILES canonique |
C1OC2=C(C=C(C(=C2O1)O)C(=O)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(6,8,17,19-Tetraoxo-18-undecan-6-yl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaen-7-yl)-18-undecan-6-yl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B12819737.png)


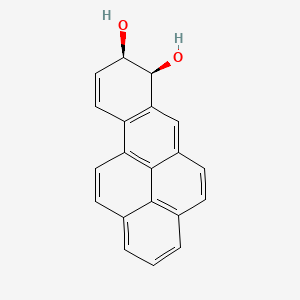
![Cis-2-(tert-butoxycarbonyl)-5-fluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B12819753.png)

